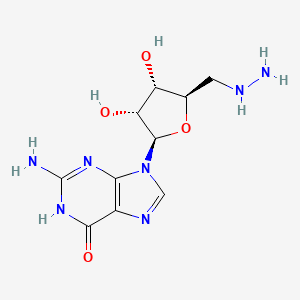

5'-Hydrazino-5'-deoxyguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O4/c11-10-15-7-4(8(20)16-10)13-2-17(7)9-6(19)5(18)3(21-9)1-14-12/h2-3,5-6,9,14,18-19H,1,12H2,(H3,11,15,16,20)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYADLCSEREDBG-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CNN)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CNN)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Hydrazino 5 Deoxyguanosine

Strategies for the Preparation of 5'-Substituted Deoxyguanosine Derivatives

The synthesis of 5'-substituted guanosine (B1672433) derivatives is often complicated by the poor solubility of guanosine, which can lead to challenging synthetic procedures and complex product mixtures requiring extensive purification. tandfonline.com To circumvent these issues, various strategies have been developed, ranging from novel solvent systems to highly selective chemical methods.

Historically, the low solubility of guanosine and its derivatives in common organic solvents has necessitated the use of harsh conditions or complex protecting group strategies. However, recent advancements have focused on more environmentally benign and efficient methods.

Mechanochemistry: Mechanochemical methods, which involve synthesis via grinding or milling, offer a solvent-free or low-solvent alternative that can overcome the solubility challenges associated with guanosine systems. tandfonline.comresearchgate.net By using mechanical force to initiate chemical reactions, these techniques can lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry. mdpi.com Combining mechanochemistry with ionic liquids has also been shown to be effective in overcoming issues like the hydrolytic sensitivity of reagents used in nucleoside modification. tandfonline.com

| Approach | Advantages | Challenges | Key Findings |

|---|---|---|---|

| Aqueous Synthesis | Environmentally friendly, avoids protecting groups, simplified purification. rsc.orgnih.gov | Potential for hydrolysis of sensitive groups, limited solubility of some reactants. mdpi.com | Successful preparation of 5'-substituted guanosine derivatives without chromatography. rsc.orgnih.gov |

| Mechanochemistry | Solvent-free/low-solvent, overcomes solubility issues, can access novel reactivity. tandfonline.comresearchgate.net | Reaction monitoring can be difficult, potential for thermal degradation. | Effective for overcoming low solubility and hydrolytic sensitivity of reagents. tandfonline.com |

A key challenge in nucleoside chemistry is achieving regioselectivity, particularly the selective functionalization of the primary 5'-hydroxyl group in the presence of the secondary 2'- and 3'-hydroxyl groups of the ribose sugar and reactive sites on the nucleobase. acs.org

Chemical methods often rely on the greater reactivity of the primary 5'-hydroxyl group. For instance, selective protection of the 5'-hydroxyl is a common strategy. The 4,4'-dimethoxytrityl (DMTr) group is frequently used for the transient protection of the 5'-hydroxyl, allowing for reactions at other positions before its selective removal. nih.govumich.edu

Enzymatic approaches offer a high degree of regioselectivity. Lipases, for example, have been used for the regioselective acylation of the 5'- or 3'-hydroxyl groups of 2'-deoxynucleosides. researchgate.net Candida antarctica lipase (B570770) B (CAL-B) has been shown to selectively afford 5'-O-acylated products. researchgate.net Such enzymatic methods provide a mild and efficient alternative to classical chemical techniques for achieving regioselective modifications. researchgate.net

Precursor Synthesis and Transformations to the Hydrazino Moiety

The synthesis of 5'-Hydrazino-5'-deoxyguanosine involves a multi-step process starting from guanosine. The core of this transformation is the conversion of the 5'-hydroxyl group into a moiety that can be substituted by hydrazine (B178648).

The hydroxyl group is a poor leaving group, so it must first be converted into a more reactive species to facilitate nucleophilic substitution. umich.edu This process is known as activation of the hydroxyl group.

Common strategies for activating the 5'-hydroxyl group include:

Sulfonylation: Conversion to a sulfonate ester, such as a tosylate or mesylate, is a widely used method. umich.edu This is typically achieved by reacting the nucleoside with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in a suitable base like pyridine. umich.edu The resulting 5'-O-tosyl derivative is an excellent substrate for nucleophilic displacement.

Halogenation: The 5'-hydroxyl group can be replaced by a halogen, most commonly iodine. umich.edu Reagents like methyltriphenoxyphosphonium iodide (MTPI) are effective for this transformation. umich.edu The synthesis of 5'-iodo-5'-deoxyguanosine is a key step towards 5'-hydrazino derivatives.

These activation reactions render the 5'-carbon electrophilic, preparing it for the subsequent introduction of the nucleophile. umich.edu

Once the 5'-position is activated, the hydrazino group can be introduced via a nucleophilic substitution reaction. umich.edu In this step, a hydrazine-containing reagent displaces the leaving group (e.g., tosylate or iodide) at the 5'-position.

For example, 5'-iodo-5'-deoxyguanosine can be reacted with hydrazine hydrate (B1144303) to yield 5'-deoxy-5'-hydrazinoguanosine. Similarly, a 5'-tosylated nucleoside can undergo displacement by hydrazine. umich.edu The choice of solvent and reaction conditions is crucial for the success of this displacement and to minimize side reactions.

An alternative pathway to a hydrazino-like functionality is through the reduction of an azide (B81097). For instance, a 5'-azido-5'-deoxyguanosine (B1384269) derivative can be synthesized, and the azido (B1232118) group can then be reduced to an amino group, which could potentially be further derivatized to a hydrazine. The synthesis of 5'-azido-5'-deoxythymidine from a 5'-tosylated precursor followed by treatment with lithium azide has been reported. beilstein-journals.org

| Step | Description | Common Reagents | Intermediate Product |

|---|---|---|---|

| Activation of 5'-Hydroxyl | Conversion of the 5'-OH group into a good leaving group. umich.edu | p-Toluenesulfonyl chloride, Methyltriphenoxyphosphonium iodide (MTPI). umich.edu | 5'-O-Tosyl-2'-deoxyguanosine or 5'-Iodo-5'-deoxyguanosine. umich.edu |

| Nucleophilic Displacement | Introduction of the hydrazino moiety by displacing the leaving group. | Hydrazine hydrate. | This compound. |

Derivatization and Bioconjugation via the Hydrazinyl Functional Group

The hydrazino group is a powerful functional handle for further chemical modification and bioconjugation due to its nucleophilic nature. nih.gov It readily reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction, known as hydrazone ligation, is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying biological molecules. americanpharmaceuticalreview.comnih.govresearchgate.net

The hydrazinyl group of this compound can be used to attach a wide variety of molecules, including:

Fluorophores: Fluorescent dyes containing an aldehyde or ketone group can be conjugated to the hydrazino-nucleoside, enabling the labeling of nucleic acids for imaging and detection purposes. tandfonline.com For example, fluorescein (B123965) isothiocyanate (FITC) has been reacted with 5'-deoxy-5'-hydrazinylguanosine. tandfonline.com

Biotin (B1667282): This allows for the specific detection and purification of labeled nucleic acids using streptavidin-based affinity systems.

Peptides and Proteins: The hydrazone ligation strategy can be employed to link the nucleoside to peptides or proteins, creating complex biomolecular conjugates. nih.gov

Therapeutic Agents: Small molecule drugs can be attached to the nucleoside to create targeted delivery systems.

This versatility makes this compound a valuable building block in medicinal chemistry and chemical biology for the construction of functionalized nucleic acids and their conjugates. nih.govmdpi.com

Post-Synthetic Modifications and Formation of Adducts

The primary hydrazine moiety (-NHNH2) on this compound is a potent nucleophile, making it an ideal target for post-synthetic modifications. This reactivity allows for the straightforward formation of various adducts, enabling the attachment of reporter groups or other molecules of interest after the initial synthesis of the nucleoside or its incorporation into a larger molecule like RNA. tandfonline.comosu.edu

A prominent example of post-synthetic modification is the reaction with isothiocyanates. tandfonline.com For instance, fluorescein isothiocyanate (FITC) reacts readily with the hydrazine group to form a stable thiosemicarbazide (B42300) adduct. tandfonline.com This reaction is typically performed in a basic aqueous solution, such as triethylammonium (B8662869) bicarbonate (TEAB) buffer, to facilitate the nucleophilic attack of the hydrazine on the electrophilic carbon of the isothiocyanate. tandfonline.com Mass spectrometry analysis confirms the formation of the desired adduct, and researchers have noted the absence of bis-labeled products, indicating a controlled, monosubstituted reaction. tandfonline.com

The formation of adducts is not limited to fluorescent dyes. The hydrazine group can react with a variety of carbonyl compounds (aldehydes and ketones) to form hydrazones, a common and efficient conjugation chemistry. chemie-brunschwig.ch This versatility allows for the attachment of a wide array of functionalities. The general principle of adduct formation involves the reaction of the nucleophilic hydrazine with an electrophilic partner, leading to a stable covalent bond. This is analogous to the formation of DNA adducts from environmental carcinogens or metabolic byproducts, where reactive electrophiles target nucleophilic sites on nucleobases like guanine (B1146940). mdpi.comnih.govsemanticscholar.org

| Reactant Class | Functional Group | Resulting Adduct (Linkage) | Example | Citation |

| Isothiocyanates | -N=C=S | Thiosemicarbazide | Fluorescein isothiocyanate (FITC) | tandfonline.com |

| Aldehydes | -CHO | Hydrazone | N/A | chemie-brunschwig.ch |

| Ketones | >C=O | Hydrazone | N/A | chemie-brunschwig.ch |

| Activated Esters | -COOR | Hydrazide | N/A |

Strategies for Introducing Bioconjugation Handles

The intrinsic chemical nature of this compound means it is synthesized with a built-in bioconjugation handle—the hydrazine group itself. tandfonline.com This nucleophilic moiety is highly reactive towards specific electrophilic functional groups, which are often not present in native biological molecules, allowing for highly specific labeling. tandfonline.comchemie-brunschwig.ch

The primary strategy for bioconjugation involves leveraging the hydrazine's reactivity with carbonyls and isothiocyanates. tandfonline.comchemie-brunschwig.ch This approach has been successfully used to attach fluorophores to RNA transcripts. By using this compound as an initiator in T7 RNA polymerase-catalyzed transcriptions, RNA molecules are produced with a 5'-terminal hydrazine group. tandfonline.comresearchgate.net This "labeling-ready" RNA can then be directly conjugated.

The process for introducing a fluorescent label like FITC to a 5'-hydrazinyl-RNA involves:

Incubation of the RNA in a basic buffer (e.g., sodium carbonate, pH 9).

Addition of the fluorophore, such as FITC dissolved in an organic solvent like dimethylformamide (DMF).

Reaction at a controlled temperature (e.g., 4°C) to allow for the formation of the stable thiosemicarbazide linkage. tandfonline.com

Quenching the reaction and purifying the labeled RNA from unreacted components. tandfonline.com

This strategy provides a direct and efficient method for producing end-labeled biomolecules. The hydrazine serves as a versatile handle, enabling conjugation with any molecule that can be functionalized with a compatible electrophilic group.

| Bioconjugation Strategy | Target Functional Group | Resulting Covalent Bond | Purpose | Citation |

| Hydrazone Formation | Aldehyde, Ketone | C=N-NH | Attachment of probes, immobilization | chemie-brunschwig.ch |

| Thiosemicarbazide Formation | Isothiocyanate | -NH-CS-NH-NH- | Fluorescent labeling | tandfonline.com |

| Acyl Hydrazide Formation | Activated Ester, Carboxylic Acid | -CO-NH-NH- | Linkage to other molecules |

Solid-Phase and Solution-Phase Synthetic Considerations

The synthesis of this compound and its derivatives can be approached through both solution-phase and solid-phase methodologies, each with distinct considerations.

Solution-Phase Synthesis: The synthesis of guanosine derivatives in solution is often challenging due to their poor solubility in many organic solvents. tandfonline.com This can lead to complex reaction mixtures and difficult purification processes that require extensive chromatography. To circumvent these issues, aqueous synthetic approaches have been developed. tandfonline.com A common precursor for this compound is 5'-iodo-5'-deoxyguanosine, where the iodo group is displaced by hydrazine. The synthesis of 5'-iodo-5'-deoxyguanosine itself typically involves the iodination of guanosine. Another approach involves the reaction of guanosine with hydrazine hydrate. osu.edu Protecting groups, such as the dimethoxytrityl (DMTr) group for the 5'-hydroxyl function, are standard in nucleoside chemistry to ensure regioselectivity during synthetic steps, though specific aqueous methods may avoid extensive protection strategies. umich.edu

Solid-Phase Synthesis: Solid-phase oligonucleotide synthesis (SPOS) offers a powerful platform for incorporating modified nucleosides into DNA or RNA sequences. atdbio.comumich.edu While a phosphoramidite (B1245037) monomer of this compound is not commercially standard, its synthesis would follow established principles. This involves protecting the reactive hydrazine and the exocyclic amine of the guanine base, followed by phosphitylation at the 3'-hydroxyl position. nih.gov

An alternative and highly effective strategy is the use of "convertible nucleosides" in a post-synthetic modification approach. glenresearch.com In this method, a precursor nucleoside with a stable, yet reactive, group at the target position is incorporated into an oligonucleotide on the solid support. After the chain assembly is complete, this group is converted to the desired functionality. For example, a 6-thio-dG derivative can be used as a convertible synthon to introduce various modifications at that position post-synthesis. glenresearch.com Similarly, a nucleoside with a suitable leaving group at the 5' position could be incorporated, followed by a post-synthetic reaction with hydrazine while the oligonucleotide is still attached to the solid support. This approach avoids potential complications of carrying the highly reactive and unprotected hydrazine group through the multiple steps of automated DNA/RNA synthesis. chemie-brunschwig.ch

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Primary Application | Synthesis of the standalone nucleoside | Incorporation of the nucleoside into oligonucleotides |

| Key Challenge | Poor solubility of guanosine derivatives tandfonline.com | Stability of the hydrazine during synthesis cycles |

| Typical Approach | Aqueous methods, displacement of a leaving group (e.g., iodine) by hydrazine | Use of phosphoramidite monomers, post-synthetic modification of a convertible nucleoside chemie-brunschwig.chglenresearch.com |

| Purification | Often requires extensive chromatography tandfonline.com | Simplified purification of the final oligonucleotide |

| Scale | Can be scaled for bulk synthesis of the nucleoside | Typically smaller scale, focused on oligonucleotide production |

Biochemical Applications in Nucleic Acid Synthesis and Labeling

Utilization as an Initiator in RNA Transcription Systems

5'-Hydrazino-5'-deoxyguanosine serves as an effective initiator for in vitro transcription, enabling the production of RNA molecules with a reactive hydrazine (B178648) group at their 5'-terminus. This functionality provides a unique site for the attachment of various molecular probes.

T7 RNA Polymerase-Catalyzed Transcriptions with this compound

T7 RNA polymerase, a DNA-dependent RNA polymerase widely used for the in vitro synthesis of RNA, can incorporate modified nucleosides at the 5'-end of the transcript. nih.gov this compound acts as a guanosine (B1672433) analog that can be efficiently incorporated as the initiating nucleotide in transcriptions catalyzed by T7 RNA polymerase. nih.govnih.gov This process yields RNA transcripts with a 5'-hydrazinyl group, which are ready for subsequent labeling and functionalization. nih.govnih.gov The incorporation of this compound has been shown to be an effective method for producing nanomole quantities of labeled RNAs, presenting a viable alternative to traditional radiolabeling techniques. nih.gov

Factors Influencing Incorporation Efficiency into RNA Transcripts

Table 1: Effect of Initiator and GTP Concentration on this compound Incorporation

| Concentration of this compound (mM) | GTP Concentration | Incorporation Efficiency (%) | Relative RNA Yield |

|---|---|---|---|

| 10 | Standard | ~30% | Not significantly reduced |

| 10 | Reduced (four-fold) | Up to 40% | Reduced |

This table provides a summary of the general trends observed in the incorporation of this compound. Actual values can vary depending on specific reaction conditions.

Engineering RNA Polymerases for Enhanced Analog Incorporation (e.g., T7RNAP P266L Mutant)

To overcome the limitations of wild-type T7 RNA polymerase in incorporating nucleotide analogs, engineered versions of the enzyme have been developed. The T7 RNA polymerase P266L mutant, for instance, has shown a significantly enhanced capacity for incorporating guanosine analogs at the 5'-end of RNA transcripts. nih.govresearchgate.net This mutant exhibits a reduced propensity for abortive transcription, which is a common issue when using high concentrations of nucleotide analogs relative to GTP. nih.govplos.org Studies with other guanosine analogs, such as thienoguanosine and 5'-deoxy-5'-azido-guanosine, have demonstrated that the P266L mutant can lead to a several-fold increase in the yield of 5'-modified RNA compared to the wild-type enzyme. nih.govresearchgate.netresearchgate.net While direct studies detailing the use of the T7RNAP P266L mutant with this compound are an area of ongoing interest, the existing data strongly suggest its potential to improve the efficiency and yield of 5'-hydrazinyl-RNA synthesis. researchgate.net The enhanced tolerance of the P266L mutant for modified nucleosides makes it a promising tool for researchers seeking to produce large quantities of specifically modified RNA for various downstream applications. researchgate.net

Site-Specific Labeling of RNA Molecules

The 5'-hydrazinyl group introduced into RNA transcripts using this compound provides a highly specific and reactive site for the attachment of a wide range of molecules, including fluorophores, biotin (B1667282), and other reporter groups.

Preparation of 5'-Hydrazinyl-RNA for Subsequent Functionalization

The preparation of 5'-hydrazinyl-RNA is a straightforward enzymatic process. nih.gov It involves a standard in vitro transcription reaction using a DNA template containing a T7 promoter. nih.gov The key modification to a standard protocol is the inclusion of this compound in the reaction mixture, which allows it to be incorporated at the 5'-terminus of the newly synthesized RNA. nih.gov Following the transcription reaction, the resulting 5'-hydrazinyl-RNA can be purified from unincorporated nucleotides and the DNA template using standard techniques such as gel filtration and polyacrylamide gel electrophoresis (PAGE). nih.gov This method provides a reliable way to produce RNA molecules that are ready for specific labeling at their 5'-end. nih.gov

Fluorophore Labeling Strategies via Hydrazine Chemistry (e.g., FITC Adducts)

The hydrazine group at the 5'-end of the RNA is a potent nucleophile, making it an excellent target for labeling with various electrophilic reagents, such as isothiocyanates and succinimidyl esters. nih.gov This enhanced reactivity, often referred to as the alpha-effect, facilitates efficient labeling even under aqueous conditions. nih.gov A common strategy involves the use of fluorescein (B123965) isothiocyanate (FITC) to create fluorescently labeled RNA. nih.gov The isothiocyanate group of FITC reacts with the 5'-hydrazine of the RNA to form a stable thiourea (B124793) linkage. tdblabs.sepeptideweb.com This reaction is typically carried out in a buffered solution at a slightly alkaline pH to ensure the nucleophilicity of the hydrazine group. nih.gov The resulting FITC-labeled RNA can be readily purified from excess fluorophore and used in a variety of applications, such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. nih.govtdblabs.se

Table 2: Fluorophore Labeling of 5'-Hydrazinyl-RNA

| Fluorophore | Reactive Group | Linkage Formed | Key Reaction Conditions |

|---|---|---|---|

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Thiourea | Slightly alkaline pH (e.g., pH 8) |

This table outlines the general strategy for labeling 5'-hydrazinyl-RNA with a common fluorophore.

Validation of Labeled Material in Enzymatic Assays

The successful incorporation of a modified nucleotide, such as this compound, into a nucleic acid is the initial step. However, it is equally crucial to validate that the resulting labeled material remains a viable substrate for subsequent enzymatic reactions. This validation ensures that the modification does not sterically hinder or otherwise prevent the interaction of the nucleic acid with enzymes, which is essential for its use in various biochemical assays.

One key application for site-specifically labeled RNA is in the study of RNA-processing enzymes. Therefore, a critical validation step is to demonstrate that the 5'-hydrazino-labeled RNA can be recognized and processed by such enzymes. An example of this is the use of a labeled RNA transcript in an endoribonuclease activity assay. nih.gov

In a study by Walker and colleagues, 5'-deoxy-5'-hydrazinylguanosine was used as an initiator for in vitro transcription catalyzed by T7 RNA polymerase, resulting in RNA transcripts with a 5'-hydrazino group. nih.gov The incorporation of this modified guanosine analog was found to be efficient, with approximately 40% of the transcripts containing the 5'-hydrazine group. nih.gov Notably, increasing the concentration of 5'-deoxy-5'-hydrazinylguanosine did not negatively impact the total RNA yield, a significant advantage over phosphorylated initiators which can compete with GTP during the elongation phase. nih.gov

To validate the functionality of the labeled RNA, the researchers performed an endoribonuclease activity assay. nih.gov The 5'-hydrazinyl-RNA was first labeled with a fluorophore and then subjected to cleavage by an endoribonuclease. The results of this assay confirmed that the presence of the 5'-hydrazino-linked fluorophore did not interfere with the enzymatic activity, demonstrating the utility of this labeling method for preparing functional RNA probes. nih.gov

The following table summarizes the key findings from the transcription experiments to assess RNA yield and incorporation levels of this compound.

Data adapted from transcription experiments using varying concentrations of 5'-deoxy-5'-hydrazinylguanosine as an initiator with T7 RNA polymerase. nih.gov

The successful enzymatic incorporation and subsequent validation in an enzymatic assay underscore the utility of this compound for the preparation of labeled nucleic acids for biochemical studies.

Based on the provided search results, it is not possible to generate a scientifically accurate article on the chemical compound “this compound” that adheres to the requested outline. The search results lack specific data regarding the interactions of this particular compound with biological macromolecules and enzymatic systems.

The available information pertains to other modified nucleosides, such as 5-hydroxy-2'-deoxycytidine, 5',8-cyclo-2'-deoxyguanosine, and deoxyxanthosine. Extrapolating findings from these different molecules to this compound would be scientifically unfounded and would not meet the required standard of accuracy.

Specifically, there is no information available in the search results to address the following sections of the outline for This compound :

Interactions with Biological Macromolecules and Enzymatic Systems

Enzyme Interaction and Mechanistic Enzymology

Kinetic Characterization of Enzyme-Substrate Relationships (e.g., K_M, k_cat):No enzyme kinetic data such as K_M or k_cat values were available.

Therefore, the generation of the requested article cannot be completed.

Broader Implications as a Nucleoside Analog in Enzyme Studies (e.g., DNA Polymerases, MAO – general principles)

As a modified nucleoside, 5'-Hydrazino-5'-deoxyguanosine holds potential as a tool in enzyme studies, particularly those involving enzymes that recognize and process natural nucleosides. The introduction of a hydrazino group at the 5' position creates a unique chemical entity that can interact differently with enzyme active sites compared to its parent molecule, deoxyguanosine. The implications of this modification can be understood through the general principles of how nucleoside analogs interact with enzymes like DNA polymerases and monoamine oxidases (MAO).

DNA Polymerases:

Nucleoside analogs are widely utilized to probe the mechanisms of DNA polymerases and as therapeutic agents. nih.gov For a nucleoside analog to interact with a DNA polymerase, it must first be converted into its triphosphate form by cellular kinases. nih.gov Once phosphorylated, these analogs can act as either inhibitors or substrates for DNA polymerases.

Competitive Inhibition: The triphosphate form of a nucleoside analog can compete with the natural deoxyribonucleoside triphosphates (dNTPs) for binding to the active site of the DNA polymerase. If the analog binds with high affinity but cannot be incorporated into the growing DNA chain, it acts as a competitive inhibitor.

Chain Termination: If the analog is incorporated into the DNA strand, it can act as a chain terminator if it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.gov This terminates the extension of the DNA chain. nih.gov

In the context of this compound, its potential interaction with DNA polymerases would be contingent on its successful phosphorylation to the triphosphate derivative. The bulky and reactive hydrazino group at the 5' position could influence the efficiency of these phosphorylation steps and the subsequent binding to the polymerase active site.

Monoamine Oxidases (MAO):

Monoamine oxidases are enzymes that catalyze the oxidative deamination of various monoamines, including neurotransmitters and xenobiotics. Certain hydrazine (B178648) derivatives are known to be potent inhibitors of MAO. longdom.org This inhibition can be either reversible or irreversible.

The interaction of this compound with MAO is speculative but can be inferred from the known reactivity of hydrazine compounds. The hydrazine moiety could potentially interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO, leading to the formation of a stable adduct and irreversible inhibition. However, the large nucleoside portion of the molecule may present steric hindrance, preventing it from accessing the active site of MAO, which typically accommodates smaller substrates.

The study of such interactions provides valuable insights into the structure-activity relationships of these enzymes and can aid in the design of novel enzyme inhibitors.

| Enzyme Class | General Principle of Interaction with Nucleoside Analogs | Potential Implication for this compound |

| DNA Polymerases | Analogs, upon phosphorylation, can act as competitive inhibitors or be incorporated, leading to chain termination. nih.govnih.gov | If phosphorylated, could potentially inhibit DNA synthesis by competing with dGTP or causing chain termination. The 5'-hydrazino group may influence kinase recognition and polymerase binding. |

| Monoamine Oxidases (MAO) | Hydrazine derivatives can act as inhibitors, often irreversibly, by reacting with the FAD cofactor. longdom.org | The hydrazine moiety suggests potential for MAO inhibition, but the large guanosine (B1672433) portion might sterically hinder access to the active site. |

Metabolic Pathways and Biotransformation Concepts for Hydrazine Derivatives

The presence of a hydrazine moiety in this compound suggests that its metabolic fate may be influenced by the pathways known to biotransform hydrazine derivatives. The metabolism of xenobiotics containing hydrazine can be complex and can lead to the formation of reactive intermediates. tandfonline.com These pathways are crucial in determining the compound's biological activity and potential toxicity.

The biotransformation of xenobiotics generally proceeds through Phase I and Phase II reactions. mhmedical.com Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. mhmedical.com

Key Metabolic Pathways for Hydrazine Derivatives:

Acetylation: A primary metabolic pathway for many hydrazine-containing compounds is N-acetylation, catalyzed by N-acetyltransferases (NATs). tandfonline.com This reaction involves the transfer of an acetyl group from acetyl-CoA to the terminal nitrogen of the hydrazine. The rate of acetylation can vary significantly among individuals due to genetic polymorphisms in NAT enzymes, leading to "fast" and "slow" acetylator phenotypes. tandfonline.com

Oxidation: Hydrazine derivatives can undergo oxidation catalyzed by various enzymes, including cytochrome P450 (CYP) isozymes and monoamine oxidase (MAO). nih.govlongdom.org This oxidation can lead to the formation of unstable intermediates such as diazenes, which can then generate reactive free radicals. nih.govtandfonline.com These reactive species can covalently bind to cellular macromolecules like proteins and DNA, which is often the basis for their biological and toxicological effects. tandfonline.com

Peroxidative Metabolism: Peroxidases can also catalyze the oxidation of hydrazines, leading to the formation of free radical species. tandfonline.com

| Metabolic Pathway | Key Enzymes Involved | Description | Potential Metabolites |

| N-Acetylation | N-acetyltransferases (NATs) | Transfer of an acetyl group from acetyl-CoA to the hydrazine nitrogen. tandfonline.com | N-acetyl-5'-hydrazino-5'-deoxyguanosine |

| Oxidation | Cytochrome P450 (CYP) enzymes, Monoamine Oxidase (MAO) | Oxidation of the hydrazine moiety to form reactive intermediates. nih.govlongdom.org | Diazene intermediates, free radicals |

| Peroxidative Metabolism | Peroxidases | One-electron oxidation of the hydrazine group. tandfonline.com | Radical cations |

Supramolecular Assembly and Functional Material Development

Formation of G-Quadruplex Structures from 5'-Hydrazino-guanosine

5'-Hydrazino-5'-deoxyguanosine has been shown to self-assemble into a stable, self-standing hydrogel in the presence of stoichiometric amounts of potassium chloride (KCl). This assembly is driven by the formation of G-quadruplex (G4) structures. The structural basis for this hydrogel is the G4·K+ quartet, which forms extended one-dimensional ion-channel assemblies. These assemblies then entangle to create a stable and long-lived hydrogel. rsc.org

The formation of these G-quadruplex structures has been confirmed through various analytical techniques, including Powder X-ray Diffraction (PXRD), Infrared (IR) spectroscopy, and Circular Dichroism (CD). rsc.org The circular dichroism spectrum, for instance, indicates a chiral G-quadruplex structure. rsc.org

A notable feature of this compound is its enhanced water solubility compared to its parent compound, guanosine (B1672433). This higher solubility likely contributes to its improved gelation properties. rsc.org

Table 1: Comparison of Water Solubility

| Compound | Water Solubility (mM) |

|---|---|

| Guanosine | 2.1 |

| This compound | 14.5 |

Data sourced from rsc.org

Fabrication of G-Quadruplex Hydrogels

The fabrication of G-quadruplex hydrogels from this compound is a straightforward process of molecular self-assembly. The addition of KCl to a saturated solution of this compound triggers the in situ generation of colloidal G4·K+ assemblies. rsc.org These assemblies form a fibrous and entangled network, which is characteristic of the hydrogel structure. rsc.org

The resulting hydrogel is a demonstration of how relatively simple building blocks can be used to create functional supramolecular materials. The G4-quartet hydrogels are particularly appealing for a number of applications due to their unique structural and chemical properties. rsc.org

Applications of Self-Assembled Systems in Environmental Remediation

The G-quadruplex hydrogels fabricated from this compound have shown significant potential in the field of environmental remediation. rsc.org These hydrogels can effectively remove pollutants from water through both non-covalent and covalent interactions. rsc.org

One application is the selective removal of anionic dyes. The G4·K+ assemblies in the hydrogel can selectively and efficiently bind the anionic dye Naphthol Blue Black over a cationic dye, demonstrating a clear mechanism of non-covalent electrostatic binding. rsc.org

Furthermore, the presence of the nucleophilic 5'-hydrazino group in the hydrogel matrix allows for the covalent remediation of certain contaminants. rsc.org This has been demonstrated by the efficient absorption of propionaldehyde (B47417) from both the gas phase and from aqueous solutions. rsc.org The absorption occurs via the formation of covalent hydrazone linkages between the aldehyde and the hydrogel matrix. rsc.org

Table 2: Environmental Remediation Applications of this compound Hydrogels

| Pollutant Type | Example Pollutant | Mechanism of Removal |

|---|---|---|

| Anionic Dye | Naphthol Blue Black | Non-covalent electrostatic binding |

| Aldehyde | Propionaldehyde | Covalent hydrazone linkage formation |

Data sourced from rsc.org

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis of 5'-Hydrazino-5'-deoxyguanosine

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational flexibility of this compound. The introduction of a hydrazino group (-NHNH2) at the 5' position in place of a hydroxyl group is expected to significantly influence its conformational landscape compared to the parent nucleoside, deoxyguanosine.

The conformational freedom of a nucleoside analog is primarily defined by three key parameters:

The glycosidic bond torsion angle (χ): This describes the rotation around the N9-C1' bond, defining the orientation of the guanine (B1146940) base relative to the deoxyribose sugar. The two most stable conformations are syn and anti.

The sugar pucker: The five-membered deoxyribose ring is not planar and adopts puckered conformations, typically described as C2'-endo (South) or C3'-endo (North).

The exocyclic C4'-C5' bond torsion angle (γ): This describes the orientation of the substituent at the 5' position. The common conformations are gauche+ (g+), trans (t), and gauche- (g-).

| Conformational Parameter | Predicted Dominant Conformation | Rationale for Prediction |

|---|---|---|

| Glycosidic Torsion (χ) | Anti | The anti conformation is generally preferred for purine (B94841) nucleosides to avoid steric clashes between the base and the sugar. This preference is expected to be maintained. |

| Sugar Pucker | C2'-endo (South) | The C2'-endo pucker is characteristic of deoxyribonucleosides and is a key feature for incorporation into B-form DNA. |

| Exocyclic Torsion (γ) | gauche+ (g+) | The gauche+ conformation is the most common for natural nucleosides. The potential for intramolecular hydrogen bonding between the hydrazino group and the sugar ring may further stabilize this orientation. |

Prediction of Spectroscopic Signatures and Electronic Properties

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for characterizing and identifying novel compounds. Methods based on density functional theory (DFT) are widely used to calculate properties that correlate with experimental spectra. github.iochemrxiv.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted by calculating the magnetic shielding tensors. researchgate.net The introduction of the 5'-hydrazino group is expected to cause noticeable changes in the chemical shifts of nearby nuclei, particularly C5', H5', H5'', and C4', compared to deoxyguanosine. These predicted shifts serve as a guide for the interpretation of experimental NMR spectra. github.io

Electronic Properties: The electronic properties of a molecule, such as its ionization potential (IP) and electron affinity (EA), determine its reactivity and role in electron transfer processes. researchgate.netnih.gov DFT calculations can provide reliable estimates of these values. The hydrazino group, being electron-rich, may slightly lower the ionization potential of the molecule compared to deoxyguanosine, making it potentially more susceptible to oxidation. mdpi.com

| Property | Methodology | Predicted Outcome Compared to Deoxyguanosine |

|---|---|---|

| ¹H NMR Shifts (H5', H5'') | DFT (GIAO method) | Significant upfield or downfield shift due to the direct attachment of the electronegative hydrazino group. |

| UV-Vis λmax | TD-DFT | Minor bathochromic or hypsochromic shift (<5 nm) as the modification is remote from the guanine chromophore. |

| Ionization Potential (IP) | DFT | Slightly lower IP, indicating it is marginally easier to oxidize. |

| Electron Affinity (EA) | DFT | Largely unchanged, as the modification is not expected to significantly affect the LUMO of the guanine base. |

Computational Studies of pKa Values for Modified Nucleobases and Nucleosides

The acid dissociation constant (pKa) is a fundamental property that describes the protonation state of a molecule at a given pH. Computational methods, particularly those combining QM calculations with continuum solvation models (like PCM or SMD), have become reliable tools for predicting pKa values. semanticscholar.orgacs.orgkyushu-u.ac.jp An accurate prediction of pKa values is crucial for understanding potential hydrogen bonding patterns and electrostatic interactions in a biological context. wayne.edu

For this compound, there are several potential protonation sites: the N1, N3, and N7 atoms of the guanine ring, and the terminal nitrogen of the hydrazino group. The pKa of the guanine N7 is important for certain protein-nucleic acid interactions, while the pKa of N1 is critical for Watson-Crick base pairing. The introduction of the 5'-hydrazino group, an electron-donating group, could subtly increase the basicity (and thus the pKa) of the purine ring nitrogens through inductive effects transmitted through the sugar. nih.gov Furthermore, the hydrazino group itself is basic and will have a characteristic pKa value.

| Ionizable Site | Predicted pKa | Comparison to Standard Guanosine (B1672433) (~9.2 for N1, ~2.2 for N7) |

|---|---|---|

| Guanine N1 (Deprotonation) | 9.3 - 9.5 | Slightly increased due to the electron-donating effect of the 5'-substituent. nih.gov |

| Guanine N7 (Protonation) | 2.3 - 2.6 | Slightly increased, making it a slightly stronger base. |

| 5'-Hydrazino Group (Protonation) | 7.8 - 8.2 | Typical pKa range for substituted hydrazines, indicating it would be partially protonated at physiological pH. |

Simulations of Interactions with Proteins and Nucleic Acids

Understanding how a modified nucleoside interacts with biological targets like enzymes and nucleic acids is a primary goal of its development. Molecular dynamics (MD) simulations are a powerful tool for this purpose, providing dynamic, atom-level views of binding processes. nih.govrsc.org

Protein Interactions: To simulate the interaction of this compound with a protein, techniques like molecular docking are first used to predict a plausible binding pose in the active site. This complex is then subjected to extensive MD simulations in a fully solvated environment. mdpi.comsemanticscholar.org The hydrazino group offers unique interaction possibilities; it can act as both a hydrogen bond donor and acceptor, and its terminal amine is a potential nucleophile. These simulations can reveal key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding affinity. biorxiv.org Free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can then be used to estimate the binding free energy, providing a quantitative measure of binding strength. nih.gov

Nucleic Acid Interactions: If this compound were to be incorporated into a DNA or RNA strand, MD simulations could be used to assess its impact on the structure, stability, and dynamics of the duplex. nih.govnih.gov The modification at the 5' position resides in the major or minor groove of a duplex and could influence interactions with DNA-binding proteins or other nucleic acid strands. The size and hydrogen-bonding capacity of the hydrazino group could either stabilize or destabilize the local helical structure, depending on its specific interactions. nih.gov

| Interaction Type | Simulation Method | Potential Findings |

|---|---|---|

| Binding to a Kinase Active Site | Docking + MD Simulations | The hydrazino group could form novel hydrogen bonds with active site residues (e.g., Asp, Glu), potentially enhancing binding affinity compared to deoxyguanosine. nih.gov |

| Incorporation into a DNA Duplex | MD Simulations | The 5'-hydrazino group may project into the major groove, potentially altering the local conformation and affecting recognition by DNA-binding proteins. nih.gov |

| Estimated Binding Free Energy (vs. natural substrate) | MM/GBSA or MM/PBSA | Could show a more favorable (more negative) binding free energy if the hydrazino group establishes strong, favorable interactions within the binding pocket. rsc.org |

Advanced Analytical Characterization and Detection Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 5'-Hydrazino-5'-deoxyguanosine. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS) provides detailed information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. Techniques like electrospray ionization (ESI) are often coupled with tandem mass spectrometry (MS/MS) for enhanced structural analysis. fabad.org.tr In the positive ionization mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular mass. Fragmentation patterns in MS/MS spectra, achieved through collision-induced dissociation, help to verify the structure by showing losses of the deoxyribose moiety and parts of the guanine (B1146940) base. High-resolution mass spectrometry can further confirm the elemental formula. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method developed for the determination of modified nucleosides. fabad.org.tracs.org

| Technique | Ionization Mode | Purpose | Typical Observation |

| LC-ESI-MS/MS | Positive Electrospray | Molecular Weight Confirmation & Quantification | [M+H]⁺ ion peak |

| Tandem MS (MS/MS) | Collision-Induced Dissociation | Structural Fragmentation Analysis | Fragments corresponding to the guanine base and deoxyribose sugar |

| High-Resolution MS | N/A | Elemental Composition Confirmation | Exact mass measurement consistent with the chemical formula |

Nuclear Magnetic Resonance (NMR) Spectroscopy offers comprehensive structural detail by probing the chemical environment of magnetically active nuclei like ¹H and ¹³C. One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign all proton and carbon signals within the this compound molecule. nih.gov

¹H NMR spectra provide information on the number of different types of protons and their connectivity. researchgate.netresearchgate.net Key signals include those for the H8 and NH₂ protons of the guanine base, the anomeric proton (H1') of the deoxyribose ring, and the protons on the C5' position, which would show characteristic shifts due to the attached hydrazino group. researchgate.net 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, allowing for a complete and unambiguous assignment of the molecular structure. researchgate.net The specific chemical shifts observed are highly sensitive to the molecular structure and conformation. nih.gov

| Nucleus | Key Resonances in Deoxyguanosine Derivatives |

| ¹H | Guanine H8 proton, deoxyribose H1' (anomeric) proton, protons adjacent to the 5'-hydrazino group. |

| ¹³C | Carbons of the guanine ring, carbons of the deoxyribose moiety (C1', C2', C3', C4', C5'). |

Chromatographic Methods for Purification and Analysis of Modified Nucleosides and Oligomers

Chromatography is the cornerstone for the purification and analysis of this compound and oligonucleotides containing this modification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity.

For the analysis and purification of the modified nucleoside itself, reversed-phase HPLC (RP-HPLC) is commonly employed. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the two phases. The retention time of this compound would be distinct from that of canonical nucleosides due to the polarity change introduced by the hydrazino group.

A sensitive method for the simultaneous determination of modified deoxynucleosides in DNA involves high-performance liquid chromatography coupled with positive electrospray ionization tandem mass spectrometry. nih.gov

| Chromatographic Method | Principle of Separation | Application |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on polarity. | Purification and analysis of the this compound nucleoside. |

| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Purification of modified RNA/DNA oligomers. |

| Ion-Pair Reversed-Phase HPLC | Utilizes ion-pairing reagents to separate charged molecules on a reversed-phase column. | High-resolution analysis and purification of modified oligonucleotides. |

The performance of such methods is validated by assessing several parameters, as exemplified by the analysis of other modified nucleosides. nih.gov

| Parameter | Typical Range for 8-OHdG Analysis nih.gov | Typical Range for 5-mdC Analysis nih.gov |

| Linearity (ng/ml) | 0.02-100 | 0.02-100 |

| Correlation Coefficient (r) | >0.9990 | >0.9990 |

| Intra-day RSD (%) | 0.70-7.47 | 1.07-7.06 |

| Inter-day RSD (%) | 0.70-7.47 | 1.07-7.06 |

| Recovery (%) | 93.4-108.5 | 87.4-104.9 |

| Limit of Quantification (pg/ml) | 80 | 40 |

Gel Electrophoresis-Based Assays for RNA Incorporation and Modification Assessment

Gel electrophoresis is a fundamental and widely used technique for the analysis of nucleic acids, making it essential for assessing the incorporation of this compound into RNA oligomers. nih.gov This method separates molecules based on their size, charge, and conformation as they migrate through a gel matrix under the influence of an electric field. nih.gov

Polyacrylamide Gel Electrophoresis (PAGE) is particularly well-suited for resolving small RNA molecules with high resolution. nih.gov To assess the successful incorporation of this compound, a primer extension assay or in vitro transcription reaction can be performed, followed by PAGE analysis of the products. The RNA product containing the modified nucleoside would be expected to migrate to a position corresponding to its full length. A shift in mobility compared to an unmodified RNA of the same length might be observed due to the structural perturbation introduced by the hydrazino group.

Denaturing gels, containing agents like urea or formaldehyde, are often used to minimize the effects of RNA secondary structure on migration, ensuring that separation is primarily based on chain length. upenn.edusigmaaldrich.comthermofisher.com Following electrophoresis, the RNA can be visualized using staining dyes like ethidium bromide or SYBR Green. sigmaaldrich.comthermofisher.com The presence of a distinct band at the expected size confirms the successful synthesis of the modified RNA strand. evrogen.com

| Gel Type | Denaturing Agent | Typical Resolution | Application |

| Polyacrylamide (PAGE) | Urea | 20 to 600 nucleotides nih.gov | High-resolution analysis of RNA incorporation efficiency and purity. |

| Agarose | Formaldehyde, Methylmercuric Hydroxide, Glyoxal upenn.eduthermofisher.com | >600 nucleotides nih.gov | Analysis of larger RNA transcripts containing the modification. |

The assessment of RNA integrity and successful modification is crucial. Intact eukaryotic total RNA on a denaturing gel typically shows sharp 28S and 18S ribosomal RNA bands, with the 28S band being about twice as intense as the 18S band. thermofisher.com Any degradation would appear as a smear. thermofisher.comevrogen.com When analyzing a purified, modified RNA transcript, a single, sharp band at the correct molecular weight is indicative of a successful and pure product.

Future Research Directions and Perspectives

Design and Synthesis of Advanced 5'-Hydrazino-5'-deoxyguanosine Derivatives

The future development of this compound applications is intrinsically linked to the ability to synthesize a diverse range of derivatives with tailored functionalities. While the parent compound is a valuable tool, future research should focus on creating advanced derivatives with enhanced or entirely new properties.

One promising avenue is the development of derivatives designed for specific biological targeting or as enzyme inhibitors. The hydrazine (B178648) group is a key functional handle that can be readily reacted to form hydrazones, a class of compounds known for a wide spectrum of biological activities, including potential as enzyme inhibitors. nih.govnih.govresearchgate.netnih.gov By reacting this compound with a library of aldehydes and ketones, researchers can generate a diverse collection of hydrazone derivatives. These new compounds could be designed to mimic the transition states of enzymatic reactions or to interact with specific binding pockets, potentially leading to the discovery of potent and selective inhibitors for nucleoside-metabolizing enzymes like kinases or polymerases.

Furthermore, synthetic strategies can be developed to introduce additional functional groups onto the guanine (B1146940) base or the ribose sugar of this compound. These modifications could modulate the compound's solubility, cell permeability, or its ability to engage in specific molecular interactions. For example, the incorporation of fluorophores, biotin (B1667282) tags, or cross-linking agents through multi-step synthetic pathways would generate multifunctional derivatives capable of advanced biological investigations. The synthesis of such complex molecules will require the exploration of robust and efficient chemical strategies to overcome challenges associated with nucleoside chemistry.

Expanding the Scope of Biochemical Probes and Chemical Tools

This compound has already demonstrated its utility in the preparation of 5'-labeled RNA transcripts. The hydrazine moiety serves as a bioorthogonal handle for conjugation to various reporter molecules. Future research should aim to expand this capability, creating a new generation of sophisticated biochemical probes for studying nucleic acid biology with greater precision.

A significant area of development lies in the creation of probes for in vivo imaging. By conjugating this compound-modified RNAs with near-infrared (NIR) dyes or positron emission tomography (PET) imaging agents, researchers could non-invasively track the localization, trafficking, and fate of specific RNA molecules within living organisms. nih.govberthold.com This would provide invaluable insights into processes like RNA transport, localization to specific cellular compartments, and engagement with RNA-binding proteins in a physiological context.

Moreover, advanced bioconjugation strategies can be employed to create multi-functional probes. nih.gov For instance, an RNA molecule labeled with a 5'-hydrazino-derived tag could also incorporate other modifications at different positions, such as a photo-crosslinker and a pull-down tag. Such a tool would allow for the capture of RNA-protein interaction partners in a spatially and temporally controlled manner, followed by their identification using mass spectrometry. This approach would be a powerful method for mapping the dynamic landscape of RNA-protein interactions within the cell. The development of these advanced chemical probes will be instrumental in dissecting the complex regulatory networks that govern gene expression. nih.govacs.org

Exploration of Novel Supramolecular Assemblies and Their Applications

Guanosine (B1672433) and its derivatives are renowned for their ability to self-assemble into higher-order structures, most notably G-quadruplexes and hydrogels, through the formation of G-quartets. ias.ac.innih.govrsc.orgresearchgate.netnih.govwikipedia.orgresearchgate.net These supramolecular assemblies have applications in materials science and drug delivery. The introduction of a hydrazine group at the 5' position of deoxyguanosine offers a unique opportunity to create novel, functionalized supramolecular materials.

Future research should explore the self-assembly properties of this compound and its derivatives. It is plausible that this modified nucleoside can form stable G-quadruplex structures, and the peripherally displayed hydrazine groups could serve as reactive sites for further functionalization of the assembled nanostructure. For example, these reactive sites could be used to cross-link the G-quadruplexes, enhancing their stability, or to attach catalytic moieties, creating novel DNAzymes.

A particularly exciting prospect is the development of "smart" hydrogels. Research has already demonstrated the formation of hydrogels from guanosine-5'-hydrazide, which can incorporate and release bioactive molecules through reversible acylhydrazone bond formation. acs.orgnih.gov Building on this, this compound could be used to form stimuli-responsive hydrogels. The hydrazine groups within the gel matrix could be used to reversibly bind drugs, peptides, or other therapeutic agents via hydrazone linkages. The release of the cargo could then be triggered by changes in pH or the introduction of a specific chemical signal that cleaves the hydrazone bond. Such materials could have significant applications in controlled drug delivery and tissue engineering. umn.edu The inherent biocompatibility of nucleoside-based materials makes this a particularly attractive area for future investigation. The hydrazine moiety also offers a chemical handle to explore the coordination and supramolecular chemistry of these assemblies with various metal ions. mdpi.com

Integration with High-Throughput Screening and "-Omics" Approaches

The convergence of chemistry, biology, and automation has led to powerful high-throughput screening (HTS) and "-omics" technologies that allow for the systematic investigation of biological processes on a massive scale. thermofisher.com this compound and its derivatives are well-suited for integration into these modern research platforms.

In the realm of "-omics," derivatives of this compound can be developed as chemical probes for chemoproteomic studies. nih.govresearchgate.netnih.gov For instance, a derivative containing a photoreactive group in addition to the hydrazine could be incorporated into cellular RNA. Upon photoactivation, the RNA would cross-link to interacting proteins. The hydrazine group could then be used to attach a biotin tag via click chemistry, enabling the enrichment and subsequent identification of the cross-linked proteins by mass spectrometry. This approach would provide a global snapshot of the RNA-binding proteome under specific cellular conditions. Integrating such chemical probes with multi-omics analyses, which combine genomics, transcriptomics, proteomics, and metabolomics, will provide a more holistic understanding of how RNA modifications and interactions regulate complex biological systems. oup.combiorxiv.orgnsf.gov

Q & A

Q. What are the key steps in synthesizing and characterizing 5'-amino-5'-deoxyguanosine derivatives?

The synthesis typically involves modifying guanosine through sequential chemical reactions. For example, 5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate (GNHP) is synthesized in four steps from guanosine, including phosphorylation and protection/deprotection of functional groups . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>99%) . Purity validation via 1H-NMR is critical to avoid side products that may interfere with downstream applications.

Q. How can solubility challenges of 5'-amino-5'-deoxyguanosine in aqueous buffers be addressed during transcription studies?

The poor aqueous solubility of 5'-amino-5'-deoxyguanosine derivatives can hinder transcription efficiency. Pre-phosphorylation of the compound prior to transcription significantly improves solubility and incorporation yields . Alternatively, using phosphoramidite chemistry to incorporate the modified nucleoside at the 5'-terminus of oligonucleotides enhances stability and solubility .

Advanced Research Questions

Q. What experimental strategies optimize the enzymatic incorporation of 5'-hydrazino-5'-deoxyguanosine into RNA transcripts?

T7 RNA polymerase (T7 RNAP) is commonly used to initiate transcription with modified nucleotides. Pre-phosphorylation of 5'-amino-5'-deoxyguanosine improves its solubility and compatibility with T7 RNAP, enabling efficient 5'-terminal incorporation . Reaction conditions (e.g., pH, Mg²⁺ concentration) must be optimized to balance enzyme activity and nucleotide stability. Post-transcriptional conjugation (e.g., with activated esters) can further functionalize the RNA for biological studies .

Q. How can researchers assess the resistance of 5'-hydrazino-modified oligonucleotides to nucleolytic degradation?

Nuclease resistance is evaluated using enzymatic digestion assays. For example, incubating modified oligonucleotides with serum nucleases (e.g., DNase I, RNase A) and analyzing degradation kinetics via gel electrophoresis or mass spectrometry. Modified oligonucleotides with 5'-hydrazino groups show enhanced stability compared to unmodified counterparts, as steric hindrance and altered charge reduce enzyme binding .

Q. What methodologies are used to evaluate the functional activity of RNAi-inducing oligonucleotides containing this compound?

Functional assays include measuring RNA interference (RNAi) efficacy in cell cultures using luciferase reporter systems or qPCR to quantify target mRNA knockdown. Modified oligonucleotides must retain base-pairing fidelity and RISC complex compatibility. Comparative studies with unmodified controls are essential to validate activity .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions between solubility and transcriptional yield in modified nucleotide applications?

Discrepancies often arise from incomplete phosphorylation or aggregation of the nucleotide. Analytical techniques like HPLC and dynamic light scattering (DLS) can identify aggregation. If phosphorylation fails to improve yield, alternative strategies (e.g., co-solvents like DMSO or PEG) or modified reaction temperatures may enhance solubility .

Q. What storage conditions ensure the stability of this compound derivatives?

Lyophilized derivatives should be stored at -20°C in anhydrous conditions to prevent hydrolysis. For aqueous solutions, sterile filtration and storage at -80°C in aliquots minimize freeze-thaw degradation. Stability should be verified via periodic HPLC analysis .

Methodological Innovations

Q. How can metabolomics techniques detect this compound in complex biological matrices?

Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) with high-resolution instruments (e.g., Q-TOF) can identify modified nucleotides. Isotopic labeling or synthetic internal standards improve quantification accuracy. Metabolite extraction protocols must preserve labile hydrazino groups .

Q. What mechanistic insights can be gained from studying cyclization reactions of related deoxyguanosine derivatives?

Q. How are diastereomers of modified nucleosides separated and characterized?

Chiral chromatography (e.g., HPLC with polysaccharide-based columns) or capillary electrophoresis resolves diastereomers. NMR analysis of coupling constants and NOE correlations provides stereochemical confirmation. X-ray crystallography is definitive for structural assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.